![molecular formula C23H16F3N5O2 B2520114 2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207012-62-1](/img/structure/B2520114.png)
2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a pyrazolo[1,5-a]pyrazin-4(5H)-one core and a 1,2,4-oxadiazole moiety. These structural motifs are found in various compounds that have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions, oxidative cyclization, or reactions with various reagents such as POCl3, chloramine-T, or hydrazine hydrate . For instance, the synthesis of novel pyrazole integrated 1,3,4-oxadiazoles has been achieved through cyclization of carbohydrazides using POCl3 . Similarly, the Vilsmeier–Haack reaction approach has been used to synthesize 1,2,3-triazolyl pyrazole derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, (1)H NMR, (13)C NMR, LC-MS, and in some cases, X-ray diffraction analysis . These techniques help in confirming the structure of the synthesized compounds and in understanding the arrangement of different functional groups within the molecule.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied through molecular docking and computational analyses, which predict the interaction of these molecules with biological targets . For example, docking studies have been used to evaluate the inhibition of E. coli MurB enzyme by triazolyl pyrazole derivatives . Additionally, the anti-tubercular activity of oxadiazole and pyrazine derivatives has been assessed through their interaction with the Pterindeaminase inhibitor ricin A .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their photophysical and electrochemical properties, have been investigated using techniques like cyclic voltammetry, UV–Vis, and emission spectroscopy . Theoretical DFT calculations have also been employed to rationalize experimental results and to study the chemical stability of the molecules . These properties are crucial for understanding the potential use of these compounds in electronic devices and for predicting their behavior in biological systems.
Relevant Case Studies
Several case studies have demonstrated the biological activities of compounds with similar structural features. For instance, a series of 1,3,4-oxadiazoles showed potent antimicrobial activity, with some compounds being effective against both bacteria and fungi . Another study found that 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles acted as selective COX-2 inhibitors with potent anti-inflammatory activity . Additionally, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and shown to inhibit the growth of lung cancer cells . These case studies highlight the therapeutic potential of compounds containing oxadiazole and pyrazole moieties.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Compounds analogous to the one have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a study by Bhat et al. (2016) designed and synthesized a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, displaying a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These compounds were also analyzed via in silico molecular docking studies, indicating their potential as E. coli MurB enzyme inhibitors (Bhat et al., 2016).
Insecticidal Activity
The structural analogs containing 1,3,4-oxadiazole rings have been reported to exhibit significant insecticidal activities. Qi et al. (2014) synthesized anthranilic diamides analogs incorporating 1,3,4-oxadiazole rings, which showed promising preliminary bioassays against the diamondback moth (Plutella xylostella), suggesting their utility in agricultural pest management (Qi et al., 2014).
Antitubercular Activity
El-Azab et al. (2018) conducted a study on oxadiazole derivatives, showcasing their potential in antitubercular activity. The compounds demonstrated better potency than reference standards like streptomycin and pyrazinamide, based on their molecular docking study and anti-TB activity evaluation (El-Azab et al., 2018).
Anticancer and Anti-inflammatory Activities
Research by Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds were docked against targets like EGFR, tubulin, COX-2, and 5-LOX, demonstrating various levels of inhibitory effects, indicating their therapeutic potential in addressing cancer and inflammation (Faheem, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N5O2/c1-14-5-2-3-8-17(14)18-12-19-22(32)30(9-10-31(19)28-18)13-20-27-21(29-33-20)15-6-4-7-16(11-15)23(24,25)26/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRRVMNGIOHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.